![molecular formula C23H24ClN3O3 B6636052 1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6636052.png)
1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one, also known as BTCP, is a synthetic compound that has received significant attention from the scientific community due to its potential applications in various fields.
Mechanism of Action
1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one acts as a dopamine reuptake inhibitor, which means that it blocks the transporters responsible for removing dopamine from the synaptic cleft. This leads to an increase in dopamine levels in the brain, which can have a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one are complex and depend on a range of factors, including dose, route of administration, and individual differences in metabolism. Some of the potential effects of 1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one include increased locomotor activity, enhanced reward sensitivity, and improved cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one in lab experiments is its high selectivity for the dopamine transporter, which allows for precise manipulation of the dopamine system. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing and monitoring.
Future Directions
There are many potential future directions for research on 1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Parkinson's disease and addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one and to develop more precise methods for manipulating the dopamine system.
In conclusion, 1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one is a synthetic compound with significant potential for scientific research applications. Its selective inhibition of the dopamine transporter makes it a valuable tool for studying the role of dopamine in various neurological disorders, and its complex biochemical and physiological effects provide a rich area for further research. As our understanding of the dopamine system continues to evolve, 1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one is likely to remain an important tool for exploring the complex interplay between neurotransmitters, behavior, and cognition.
Synthesis Methods
The synthesis of 1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one involves the reaction of 1-benzyl-4-pyrrolidinone with 2-chlorobenzoyl chloride and piperazine in the presence of a base. The resulting compound is then purified through recrystallization. This process yields a white crystalline solid that is highly pure and stable.
Scientific Research Applications
1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one has shown promise in various scientific research applications. One area of interest is its potential use as a tool for studying the dopamine system in the brain. 1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one has been shown to selectively inhibit the reuptake of dopamine, making it a valuable tool for studying the role of dopamine in various neurological disorders.
properties
IUPAC Name |
1-benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c24-20-9-5-4-8-19(20)23(30)26-12-10-25(11-13-26)22(29)18-14-21(28)27(16-18)15-17-6-2-1-3-7-17/h1-9,18H,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIHPKLHKIFVHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.